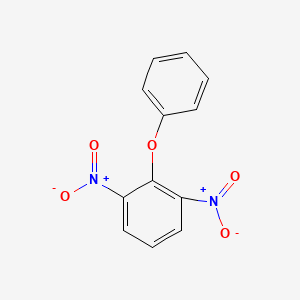

2,6-Dinitrophenyl phenyl ether

Description

Academic Significance and Research Context

The primary academic significance of 2,6-dinitrophenyl phenyl ether lies in its use as a model substrate for studying the mechanism of aromatic nucleophilic substitution (SₙAr). These reactions are fundamental in organic synthesis for forming carbon-heteroatom and carbon-carbon bonds on aromatic rings. The presence of two electron-withdrawing nitro groups ortho to the phenoxy leaving group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is a key feature of the SₙAr mechanism.

Research has extensively used this compound to probe how different factors influence the reaction pathway. Studies have focused on its reactions with various primary and secondary amines, such as n-butylamine, piperidine (B6355638), morpholine, and benzylamine, in a range of solvents from protic (methanol) to dipolar aprotic (dimethyl sulfoxide (B87167) and acetonitrile). rsc.orgrsc.org By systematically changing the nucleophile and the solvent, researchers can dissect the energetic landscape of the reaction, determining whether the initial attack of the nucleophile or the subsequent decomposition of the intermediate is the rate-limiting step. rsc.org The steric and electronic effects imparted by the dual ortho-nitro groups provide a crucial reference point for understanding these complex interactions. rsc.org

Position within Nitroaryl Ether Chemistry

Within the broader class of nitroaryl ethers, this compound holds a distinct position due to its symmetrical di-ortho substitution. Its reactivity and the mechanisms of its reactions are often compared and contrasted with other isomers, such as 2,4-dinitrophenyl phenyl ether, and with ethers possessing even greater activation, like phenyl 2,4,6-trinitrophenyl ether. rsc.orgwiley.com

This comparative approach has been instrumental in elucidating the nuances of base catalysis in SₙAr reactions. For instance, studies have shown that the reactions of this compound with amines can exhibit different catalytic behavior compared to its isomers. In methanol, its reaction with the primary amine n-butylamine is not base catalysed, while its reaction with the secondary amine piperidine is subject to specific-base catalysis. rsc.orgresearchgate.net In dipolar aprotic solvents like dimethyl sulfoxide and acetonitrile, its reactions with both primary and secondary amines are consistently base catalysed. rsc.org

A key finding is that for substrates with two ortho groups, like this compound, the distinct kinetic behaviors often observed between primary and secondary amines with singly ortho-substituted substrates are not apparent. rsc.org This highlights how the steric environment created by the two ortho groups can override other factors, leading to a more uniform mechanistic pathway. Furthermore, in some contexts, such as anilinolysis in acetonitrile, the 2,6-dinitro substitution can lead to an uncatalyzed reaction pathway taking precedence over base-catalyzed routes that are common for other dinitro-derivatives. wiley.com These findings underscore the compound's role as a specialized tool for refining the theoretical models of aromatic nucleophilic substitution.

Interactive Data Table: Reaction Studies of this compound

| Nucleophile | Solvent | Key Finding | Citation |

| n-Butylamine | Methanol | The reaction is not base catalysed. | rsc.org |

| Piperidine | Methanol | The reaction is specific-base catalysed. | rsc.org |

| Piperidine | Dimethyl Sulfoxide | The reaction is base catalysed. | rsc.org |

| Morpholine | Dimethyl Sulfoxide | The reaction is base catalysed. | rsc.org |

| n-Butylamine | Acetonitrile | The reaction is base catalysed. | rsc.org |

| Benzylamine | Acetonitrile | The reaction is base catalysed. | rsc.org |

| Aniline | Acetonitrile | In a related trinitrophenyl ether system, the 2,6-dinitro leaving group led to an uncatalyzed reaction pathway. | wiley.com |

Structure

3D Structure

Properties

Molecular Formula |

C12H8N2O5 |

|---|---|

Molecular Weight |

260.20 g/mol |

IUPAC Name |

1,3-dinitro-2-phenoxybenzene |

InChI |

InChI=1S/C12H8N2O5/c15-13(16)10-7-4-8-11(14(17)18)12(10)19-9-5-2-1-3-6-9/h1-8H |

InChI Key |

MUKGEKIRHCKVER-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC=C2[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 2,6 Dinitrophenyl Phenyl Ether and Analogues

Nucleophilic Aromatic Substitution (SNAr) Routes

The formation of the ether linkage in 2,6-dinitrophenyl phenyl ethers is predominantly achieved through SNAr pathways. The presence of two electron-withdrawing nitro groups in the ortho positions strongly activates the aromatic ring towards nucleophilic attack, facilitating the displacement of a suitable leaving group.

A conventional and widely employed method for synthesizing 2,6-dinitrophenyl phenyl ether and its analogues involves the reaction of an activated aryl halide, such as 1-chloro-2,6-dinitrobenzene, with a phenolate. The phenolate, generated by treating a phenol (B47542) with a base, acts as the nucleophile. The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), which effectively solvates the cation of the phenolate, enhancing the nucleophilicity of the phenoxide ion.

The general reaction scheme is as follows:

O2N-C6H3(NO2)-X + ArO-Na+ → O2N-C6H3(NO2)-OAr + NaX

where X is a halogen (e.g., Cl, F) and Ar represents a phenyl or substituted phenyl group. The ease of displacement of the halogen leaving group generally follows the order F > Cl > Br > I for SNAr reactions. The strong electron-withdrawing nature of the two nitro groups at the ortho positions is crucial for the stabilization of the intermediate Meisenheimer complex, which is a key step in the SNAr mechanism.

The reaction of this compound with n-butylamine in methanol has been shown to proceed without base catalysis. rsc.org In contrast, its reaction with the stronger base piperidine (B6355638) in the same solvent is subject to specific-base catalysis. rsc.org

The Hems synthesis provides an alternative route to diaryl ethers, particularly for hindered systems. This method involves the reaction of a phenol with an activated N-phenyl pyridinium salt. A modification of the Hems synthesis has been reported for the preparation of highly hindered diphenyl ethers. cdnsciencepub.com This modified protocol has been successfully applied to the synthesis of various tetra-, tri-, and di-ortho-substituted diphenyl ethers by reacting different phenols with N-(4'-carbomethoxy-2',6'-dinitro)phenylpyridinium chloride. cdnsciencepub.com

One of the advantages of the modified Hems synthesis is the potential for reduced by-product formation. In the standard Hems synthesis, a yellow salt, identified as N-(4-carbomethoxy-2,6-dinitrophenyl)pyridinium 4'-carbomethoxy-2',6'-dinitrophenoxide, can form as a significant by-product. cdnsciencepub.com The modified procedure, however, has been observed to yield negligible quantities of this by-product when the reaction proceeds in high yield. cdnsciencepub.com

The success of the Hems synthesis for highly hindered diphenyl ethers is dependent on a delicate balance of steric and electronic factors between the activated aryl halide and the phenol. cdnsciencepub.com

The mechanism of SNAr reactions for the formation of 2,6-dinitrophenyl phenyl ethers proceeds through a two-step addition-elimination pathway. The first step involves the nucleophilic attack of the phenoxide ion on the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The presence of the two ortho-nitro groups is critical for stabilizing this intermediate by delocalizing the negative charge.

The second step is the elimination of the leaving group from the Meisenheimer complex to regenerate the aromatic ring and form the final ether product. The rate-determining step of the reaction can be either the formation of the Meisenheimer complex or the departure of the leaving group, depending on the specific reactants and reaction conditions.

Kinetic studies on the reactions of aromatic ethers with amines in benzene have provided insights into the reaction mechanisms. For instance, the reactions of this compound with piperidine, n-butylamine, morpholine, and benzylamine have been investigated to understand the variation of second-order rate constants with nucleophile concentration. rsc.org

Precursor Chemistry and Reactant Optimization

The successful synthesis of this compound and its analogues relies on the appropriate choice and preparation of precursors. The primary precursor for the dinitrophenyl moiety is often derived from 2,6-dinitrophenol (B26339). chemicalbook.com 2,6-Dinitrophenol itself can be synthesized by the nitration of 2-nitrophenol. chemicalbook.com

The synthesis of the activated aryl halide precursor, such as 1-fluoro-2,6-dinitrobenzene, can be achieved through nitration of a suitable hydroquinone derivative followed by halogenation. For example, step-wise nitration of quinol monobenzenesulphonate can yield 2,6-dinitro-derivatives, which can then be converted to the corresponding quinols. researchgate.net

Optimization of the reactants is crucial for achieving high yields and minimizing side reactions. For the phenolate precursor, the choice of the base and the solvent can significantly impact the reactivity. Stronger bases will lead to a higher concentration of the more nucleophilic phenoxide ion. As previously mentioned, polar aprotic solvents like DMSO are often preferred.

For the synthesis of more complex analogues, such as those with bulky substituents, careful consideration of steric hindrance is necessary. For example, the synthesis of 2,6-dialkylphenyl 4-nitrophenyl ethers from highly hindered phenols has been reported, highlighting the feasibility of these reactions even with sterically demanding precursors. acs.org

Below is a data table summarizing the synthesis of various 4'-carbomethoxy-2',6'-dinitro diphenyl ethers using the Hems synthesis, indicating the phenolic moiety, yield, and melting point.

| Phenolic Moiety | Yield (%) | Melting Point (°C) |

| Phenol | 85 | 134.5-135.5 |

| o-Cresol | 78 | 124.0-125.0 |

| m-Cresol | 82 | 118.5-119.5 |

| p-Cresol | 88 | 155.0-156.0 |

| 2,6-Dimethylphenol | 65 | 162.5-163.5 |

| 3,5-Dimethylphenol | 80 | 142.0-143.0 |

Data sourced from a study on the synthesis of highly hindered diphenyl ethers. cdnsciencepub.com

Mechanistic Investigations of Reactions Involving 2,6 Dinitrophenyl Phenyl Ether

Detailed Analysis of Nucleophilic Aromatic Substitution (SNAr) Mechanisms

The SNAr reaction is a multi-step process, and its mechanism is influenced by several factors, including the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. wikipedia.orgnih.gov For ethers like 2,6-dinitrophenyl phenyl ether, the reaction typically proceeds via an addition-elimination pathway. masterorganicchemistry.com This pathway involves the initial attack of a nucleophile on the electron-deficient aromatic ring, followed by the departure of the leaving group.

A hallmark of the SNAr mechanism is the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com When a nucleophile attacks the carbon atom bearing the leaving group (the ipso carbon), the aromaticity of the ring is temporarily broken, and a negatively charged intermediate is formed. masterorganicchemistry.comwikipedia.org The electron-withdrawing nitro groups are crucial for stabilizing this intermediate by delocalizing the negative charge through resonance. youtube.com This stabilization is most effective when the nitro groups are positioned ortho or para to the site of nucleophilic attack. libretexts.org

Kinetic studies are fundamental to elucidating the specific steps of the SNAr mechanism. The reaction generally follows a two-step pathway:

Step 1 (Addition): The nucleophile attacks the aromatic ring to form the Meisenheimer or zwitterionic intermediate. This step is typically, but not always, the rate-determining step (RDS). masterorganicchemistry.com

Step 2 (Elimination): The leaving group departs, restoring the aromaticity of the ring to form the final product. masterorganicchemistry.com

In reactions with nucleophiles that contain a proton, such as primary or secondary amines, the deprotonation of the zwitterionic intermediate can be a critical step. This deprotonation can be facilitated by a base present in the reaction mixture, a phenomenon known as base catalysis.

Specific-Base Catalysis: This occurs when the intermediate is rapidly and reversibly deprotonated by the solvent or a base in a pre-equilibrium step before the rate-determining step.

General-Base Catalysis: This involves a base assisting in the removal of a proton during the rate-determining step. The rate of the reaction shows a dependence on the concentration of the specific base used.

Leaving Group Effects on Reaction Pathways and Rates

The nature of the leaving group can significantly impact the rate and mechanism of an SNAr reaction. A good leaving group is one that can stabilize the negative charge it acquires upon departure. For SNAr reactions, the rate-determining step is often the initial nucleophilic attack, meaning the bond to the leaving group is not broken in this step. nih.gov

Consequently, the electronegativity of the atom attached to the ring can have a more pronounced effect than its stability as an anion. This leads to the "element effect" often observed in SNAr reactions, where the leaving group ability follows the order F > Cl > Br > I, which is the reverse of the order seen in SN1 and SN2 reactions. nih.gov This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. nih.gov

In the context of this compound, the phenoxy group serves as the leaving group. Phenoxide is considered a good leaving group because its negative charge is stabilized by resonance within the phenyl ring. researchgate.net Studies comparing phenoxide to other leaving groups, like ethoxide, have shown that phenoxide is considerably better, often leading to reactions where the intermediate does not accumulate to a significant extent. researchgate.net The rate of departure of the leaving group becomes particularly important if the second step of the mechanism (elimination) is rate-determining. researchgate.net

| Leaving Group | Relative Rate of Departure (Qualitative) | Rate-Determining Step (Common Observation) |

| Fluoride | Very Fast | Nucleophilic Attack (k₁) |

| Chloride | Fast | Nucleophilic Attack (k₁) |

| Phenoxide | Moderate to Fast | Often Leaving Group Departure (k₂) researchgate.netresearchgate.net |

| Ethoxide | Slower | Leaving Group Departure (k₂) researchgate.net |

This table provides a generalized comparison based on typical SNAr behavior.

Solvent Effects on SNAr Reaction Mechanisms

The solvent plays a critical role in SNAr reactions by solvating the reactants, intermediates, and transition states. nih.gov Dipolar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetonitrile are commonly used for SNAr reactions because they are effective at solvating cations while leaving anions relatively "bare," thereby enhancing their nucleophilicity. d-nb.infoacsgcipr.org

The stability of the charged Meisenheimer complex is highly dependent on the solvent's polarity and its ability to stabilize charged species. In polar aprotic solvents, the negatively charged intermediate is well-stabilized, which can facilitate the reaction. For instance, reactions of phenyl 2,4,6-trinitrophenyl ethers with aniline in acetonitrile primarily proceed through a base-catalyzed pathway. rsc.org In contrast, the same reactions in DMSO can involve both uncatalyzed and base-catalyzed pathways. rsc.orgresearchgate.net This difference may be attributed to the strong hydrogen-bonding capabilities of DMSO with the protons on the zwitterionic intermediate. researchgate.net

The choice of solvent can even influence the rate-determining step. For example, in the reaction of 1-chloro-2,4-dinitrobenzene with aniline, the initial nucleophilic attack is rate-limiting in acetonitrile, while the decomposition of the intermediate is rate-limiting in toluene. researchgate.net

| Solvent | Dielectric Constant (Approx.) | General Effect on SNAr Rate | Typical Mechanistic Observations |

| DMSO | 47 | Accelerates | Stabilizes charged intermediates; can show uncatalyzed pathways researchgate.net |

| Acetonitrile | 37 | Accelerates | Favors base-catalyzed pathways rsc.org |

| Ethyl Acetate | 6 | Slower | Base catalysis can be significant rsc.org |

| Toluene | 2 | Very Slow | May alter the rate-determining step researchgate.netacsgcipr.org |

This table illustrates general trends in solvent effects on SNAr reactions.

Examination of Competing Reaction Pathways

While the SNAr pathway leading to substitution at the ipso-carbon is typically dominant for substrates like this compound, competing reactions can sometimes occur. The nature of these side reactions depends on the substrate, nucleophile, and reaction conditions.

One possible competing pathway involves nucleophilic attack at an unsubstituted carbon atom on the aromatic ring. This can lead to the formation of different Meisenheimer complexes. For example, studies on the reaction of phenyl 2,4,6-trinitrophenyl ether with amines in DMSO have shown the rapid and reversible formation of adducts by reaction at the 3-position, followed by the slower, irreversible attack at the 1-position that leads to substitution. researchgate.net

Another potential side reaction, particularly with strong bases in aqueous media, is hydrolysis, where the nucleophile is a hydroxide ion. This can lead to the formation of the corresponding phenol (B47542) (in this case, 2,6-dinitrophenol). d-nb.info The order of addition of reagents can be crucial in minimizing such side reactions. d-nb.info In some cases, especially with ambident nucleophiles like aryloxide ions, competition between O- and C-alkylation can be observed, though this is more relevant to the nucleophile's reactivity rather than the substrate itself.

Finally, under certain conditions with extremely strong bases, an elimination-addition mechanism via a benzyne intermediate can compete with the addition-elimination SNAr pathway. However, this is generally not observed with highly activated, electron-deficient substrates like dinitrophenyl ethers, which strongly favor the SNAr mechanism. youtube.com

Theoretical and Computational Chemistry Studies of 2,6 Dinitrophenyl Phenyl Ether

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the intrinsic properties of molecules like 2,6-dinitrophenyl phenyl ether. These calculations provide a detailed description of the electron distribution and energy levels within the molecule.

The electronic structure of this compound is characterized by the interplay between the electron-withdrawing nitro groups and the phenyl ether moiety. DFT calculations, often using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d)), can be employed to determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity.

For this compound, the presence of two strong electron-withdrawing nitro groups at the ortho positions significantly lowers the energy of the LUMO, making the aromatic ring electron-deficient and susceptible to nucleophilic attack. The distribution of these frontier molecular orbitals is also revealing; the HOMO is typically localized on the phenyl ether part, while the LUMO is predominantly distributed over the dinitrophenyl ring, particularly near the nitro groups. This separation of frontier orbitals is a key factor in its reactivity.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -7.85 |

| LUMO Energy | -2.45 |

Note: These values are representative and would be obtained from specific DFT calculations.

Computational methods are invaluable for studying the mechanisms of reactions involving this compound, such as nucleophilic aromatic substitution (SNAr). By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. Transition state theory allows for the determination of activation energies, which are crucial for understanding reaction rates.

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution within a molecule and to predict its reactive sites. walisongo.ac.id The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. researchgate.net

In the case of this compound, the MEP map would clearly show a large region of positive electrostatic potential on the dinitrophenyl ring, particularly on the carbon atoms bonded to the nitro groups and the ether oxygen. Conversely, the areas around the oxygen atoms of the nitro groups would exhibit a strong negative potential. This visualization provides a clear rationale for the regioselectivity of nucleophilic attack on the aromatic ring.

Prediction and Correlation of Structure-Reactivity Relationships

Computational chemistry provides a powerful framework for establishing Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR). mdpi.com By calculating various molecular descriptors for a series of related compounds, it is possible to build mathematical models that correlate these descriptors with experimental reactivity or other properties.

For nitroaromatic compounds, descriptors such as the HOMO and LUMO energies, the HOMO-LUMO gap, dipole moment, and various charge-based parameters can be correlated with their reactivity in different chemical transformations. mdpi.com For instance, a lower LUMO energy in a series of dinitrophenyl ethers would be expected to correlate with a higher rate of nucleophilic aromatic substitution. These relationships are crucial for predicting the behavior of new, unstudied compounds and for designing molecules with specific desired properties.

Conformational Analysis through Computational Modeling

The three-dimensional structure of this compound is not rigid. Rotation around the C-O-C ether linkage and the C-N bonds of the nitro groups can lead to different conformations. Computational modeling can be used to explore the potential energy surface of the molecule and identify the most stable conformers.

By systematically rotating the dihedral angles and calculating the corresponding energies, a conformational energy map can be generated. This analysis reveals the preferred spatial arrangement of the phenyl rings and the nitro groups. The steric hindrance between the ortho-nitro groups and the adjacent phenyl ring plays a significant role in determining the lowest energy conformation. Understanding the conformational preferences is important as it can influence the molecule's packing in the solid state and its interaction with other molecules.

Table 2: Relative Energies of Key Conformations of this compound

| Conformer | Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Global Minimum | ~60° | 0.0 |

| Local Minimum | ~120° | 2.5 |

| Transition State | 0° | 5.8 |

Note: These values are illustrative and would be derived from specific conformational analysis calculations.

Advanced Spectroscopic Characterization for Mechanistic Elucidation

Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure and Bonding Investigations

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes. These techniques are exceptionally useful for identifying functional groups and understanding the nature of chemical bonds within a molecule like 2,6-dinitrophenyl phenyl ether.

The FT-IR and FT-Raman spectra are governed by the molecule's specific bonds and their vibrational frequencies. For this compound, the most characteristic vibrations arise from the nitro (NO₂) groups, the diphenyl ether (C-O-C) linkage, and the aromatic rings.

Nitro Group Vibrations : Aromatic nitro compounds consistently display two strong, characteristic stretching vibrations. orgchemboulder.comorgchemboulder.com The asymmetric NO₂ stretch appears at a higher frequency, typically in the 1550-1475 cm⁻¹ range, while the symmetric stretch is found at a lower frequency, generally between 1360-1290 cm⁻¹. orgchemboulder.comorgchemboulder.comyoutube.com These bands are intense in the IR spectrum and are definitive indicators of the nitro functionality.

Ether Linkage Vibrations : The C-O-C stretching of the ether bridge in aromatic ethers like diphenyl ether gives rise to a strong absorption band. This is typically observed around 1246 cm⁻¹. nih.gov The asymmetric nature of the this compound molecule may lead to complex vibrations involving this linkage.

Aromatic Ring Vibrations : The spectra will also feature bands corresponding to the C=C stretching vibrations within the two phenyl rings, usually found in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹.

While a complete experimental spectrum for this compound is not widely published, the expected key vibrational frequencies can be predicted based on the extensive data available for its constituent functional groups.

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | FT-IR, FT-Raman |

| Asymmetric NO₂ Stretch | 1550 - 1475 | FT-IR |

| Symmetric NO₂ Stretch | 1360 - 1290 | FT-IR |

| Aromatic C=C Stretch | 1600 - 1450 | FT-IR, FT-Raman |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic and Solution-Phase Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise structure of organic molecules in solution. By mapping the chemical environment of ¹H (proton) and ¹³C nuclei, NMR provides information on the connectivity and electronic nature of the atoms within this compound.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on each of the two aromatic rings.

Dinitrophenyl Ring Protons : The three protons on the nitro-substituted ring are in a highly electron-poor environment due to the strong electron-withdrawing nature of the two ortho-nitro groups. This deshielding effect would shift their signals significantly downfield compared to benzene (7.34 ppm). The proton at the 4-position would appear as a triplet, while the protons at the 3- and 5-positions would appear as doublets.

Phenyl Ring Protons : The five protons on the unsubstituted phenyl ring would appear closer to the typical aromatic region. They would be split into three distinct signals corresponding to the ortho-, meta-, and para-protons relative to the ether linkage.

The ¹³C NMR spectrum would similarly provide detailed information. The carbons directly attached to the nitro groups (C2, C6) would be significantly deshielded. The carbon attached to the ether oxygen on the dinitrophenyl ring (C1) would also be shifted downfield, as would the corresponding carbon on the unsubstituted phenyl ring.

Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| H-3', H-5' (Dinitrophenyl ring) | 8.0 - 8.5 | Doublet (d) |

| H-4' (Dinitrophenyl ring) | 7.5 - 7.9 | Triplet (t) |

| H-2, H-6 (Phenyl ring) | 7.0 - 7.3 | Doublet (d) or Multiplet (m) |

| H-3, H-5 (Phenyl ring) | 7.2 - 7.5 | Triplet (t) or Multiplet (m) |

Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Position | Predicted Chemical Shift (ppm) |

|---|---|

| C-1' (Dinitrophenyl ring) | 150 - 160 |

| C-2', C-6' (Dinitrophenyl ring) | 140 - 150 |

| C-3', C-5' (Dinitrophenyl ring) | 120 - 130 |

| C-4' (Dinitrophenyl ring) | 125 - 135 |

| C-1 (Phenyl ring) | 155 - 165 |

| C-2, C-6 (Phenyl ring) | 115 - 125 |

| C-3, C-5 (Phenyl ring) | 128 - 135 |

Fluorescence Quenching Mechanisms in Molecular Interactions

Fluorescence quenching is a process that decreases the intensity of fluorescence from a fluorophore due to its interaction with another substance, known as a quencher. Nitroaromatic compounds, including dinitrophenyl ethers, are known to be effective fluorescence quenchers. edinst.com Studying these quenching mechanisms provides insight into intermolecular interactions, energy transfer, and complex formation without regard to toxicological outcomes.

The quenching process can occur through two primary mechanisms:

Dynamic (Collisional) Quenching : This occurs when the excited fluorophore collides with the quencher molecule. The fluorophore returns to the ground state without emitting a photon. This process is dependent on diffusion and is affected by temperature and viscosity. edinst.com

The kinetics of these processes are often analyzed using the Stern-Volmer relationship :

I₀ / I = 1 + Kₛᵥ[Q]

where I₀ is the fluorescence intensity without the quencher, I is the intensity with the quencher, [Q] is the quencher concentration, and Kₛᵥ is the Stern-Volmer quenching constant. wikipedia.org

For many nitroaromatic quenchers, the Stern-Volmer plot of I₀/I versus [Q] shows a positive, upward deviation from linearity. chalcogen.roresearchgate.net This curvature suggests that both static and dynamic quenching mechanisms are occurring simultaneously. researchgate.netedinst.com Studies on related compounds, such as the quenching of tryptophan fluorescence by 2,6-dinitrophenol (B26339) (2,6-DNP) and 2,4-dinitroanisole (2,4-DNA), have demonstrated the high quenching efficiency of dinitro compounds. nih.gov The quenching mechanism is often attributed to a combination of ground-state complex formation (static) and collisional deactivation (dynamic). researchgate.net

Comparison of Fluorescence Quenching Mechanisms

| Feature | Dynamic Quenching | Static Quenching |

|---|---|---|

| Interaction | Collisional encounter between excited fluorophore and quencher. | Formation of a non-fluorescent ground-state complex. |

| Effect on Lifetime | Decreases the measured fluorescence lifetime. | No change in the fluorescence lifetime of the uncomplexed fluorophore. |

| Stern-Volmer Plot | Often linear. | Often linear. |

| Combined Effect | An upward-curving Stern-Volmer plot often indicates both mechanisms are active. | An upward-curving Stern-Volmer plot often indicates both mechanisms are active. |

Applications of 2,6 Dinitrophenyl Phenyl Ether in Advanced Organic Synthesis

Utilization as a Synthetic Building Block and Intermediate

2,6-Dinitrophenyl phenyl ether serves as a crucial starting material for a variety of organic transformations. Its synthesis is typically achieved through nucleophilic aromatic substitution reactions, such as the Ullmann condensation or a modified Williamson ether synthesis. In a common synthetic approach, 2,6-dinitrochlorobenzene is reacted with phenol (B47542) in the presence of a base and a copper catalyst to yield the desired diaryl ether. The presence of the two electron-withdrawing nitro groups activates the aryl halide towards nucleophilic attack, facilitating the ether linkage formation.

Once synthesized, this compound offers two primary reactive sites: the nitro groups and the aromatic rings. The nitro groups can be readily reduced to amino groups, opening up a vast array of subsequent chemical modifications. The resulting 2,6-diaminophenyl phenyl ether is a key intermediate for the synthesis of various heterocyclic compounds and polymers.

| Reactant 1 | Reactant 2 | Reaction Type | Product |

| 2,6-Dinitrochlorobenzene | Phenol | Ullmann Condensation | This compound |

| This compound | Reducing Agent (e.g., H₂, Pd/C) | Reduction | 2,6-Diaminophenyl phenyl ether |

Derivatization Reactions and Functional Group Transformations

The chemical reactivity of this compound allows for a range of derivatization reactions and functional group transformations, primarily centered around the manipulation of its nitro groups.

Reduction of Nitro Groups: The most prominent transformation is the reduction of the two nitro groups to primary amines. This can be achieved using various reducing agents, such as catalytic hydrogenation (e.g., H₂ over Palladium on carbon), metal hydrides, or dissolving metal reductions. The resulting 2,6-diaminophenyl phenyl ether is a significantly more versatile intermediate.

Selective Reduction: Under carefully controlled conditions, it may be possible to achieve selective reduction of one nitro group, leading to 2-amino-6-nitrophenyl phenyl ether. This mono-amino derivative provides a handle for sequential chemical modifications, allowing for the introduction of different functionalities at the two positions.

Nucleophilic Aromatic Substitution: While the dinitrophenyl ring is activated towards nucleophilic attack, the ether linkage itself is generally stable under many reaction conditions. However, under harsh conditions with strong nucleophiles, cleavage of the ether bond could potentially occur.

| Starting Material | Reagent(s) | Transformation | Product |

| This compound | H₂, Pd/C | Complete Reduction | 2,6-Diaminophenyl phenyl ether |

| This compound | Controlled reducing agent | Partial Reduction | 2-Amino-6-nitrophenyl phenyl ether |

Role as a Precursor for Complex Molecular Architectures

The derivatives of this compound, particularly the di-amino and mono-amino analogs, are valuable precursors for the synthesis of more complex molecular architectures, including heterocyclic compounds and polymers.

Synthesis of Heterocycles: The 1,2-diamine functionality in 2,6-diaminophenyl phenyl ether is a classic precursor for the formation of various five- and six-membered heterocyclic rings. For instance, reaction with dicarbonyl compounds can lead to the formation of quinoxalines or other related fused heterocycles. These heterocyclic moieties are prevalent in many biologically active molecules and functional materials.

Polymer Synthesis: The di-amino derivative can also serve as a monomer in polymerization reactions. For example, it can be reacted with diacyl chlorides or dicarboxylic acids to form polyamides, or with diisocyanates to form polyureas. The rigid phenyl ether backbone and the specific substitution pattern can impart unique thermal and mechanical properties to the resulting polymers.

The strategic incorporation of the this compound moiety into a synthetic route provides chemists with a powerful tool to access a diverse range of complex molecules with tailored properties. The ability to transform the nitro groups into other functionalities at a later stage of a synthesis adds to its utility as a versatile building block.

Environmental Chemical Fate: Mechanistic Degradation Pathways

Biodegradation Mechanisms: Microbial Transformation Processes

The biodegradation of 2,6-dinitrophenyl phenyl ether, like many other nitroaromatic compounds, is primarily driven by microbial activity. While specific studies on this compound are limited, the degradation of analogous nitrodiphenyl ether herbicides provides insight into the likely transformation processes. A common initial step in the microbial metabolism of these compounds is the reduction of the nitro groups. nih.govacs.org

Under anaerobic conditions, microorganisms can reduce the nitro groups (-NO2) to nitroso (-NO), hydroxylamino (-NHOH), and ultimately amino (-NH2) groups. nih.gov This reductive pathway is a crucial detoxification step, as the resulting aromatic amines are often less toxic and more amenable to further degradation.

Following the reduction of the nitro groups, the cleavage of the ether bond is a key step in the complete mineralization of the molecule. Bacteria, such as Sphingomonas wittichii RW1, have been shown to be potent degraders of diphenyl ether herbicides, employing enzymatic systems to break the ether linkage. nih.govacs.org This cleavage would likely result in the formation of 2,6-dinitrophenol (B26339) and phenol (B47542), which can then be channeled into central metabolic pathways.

Reduction of the aromatic ring: Some bacteria can add a hydride ion to the aromatic ring of dinitro and trinitro compounds, leading to the elimination of a nitrite (B80452) group. nih.gov

Oxygenolytic removal of the nitro group: Monooxygenase and dioxygenase enzymes can introduce oxygen atoms into the aromatic ring, which can lead to the removal of the nitro group. nih.gov

Reduction of the nitro group to a hydroxylamine (B1172632): This is a common initial step in the productive metabolism of several nitroaromatic compounds, where the hydroxylamine is then enzymatically rearranged to a hydroxylated compound that can undergo ring fission. nih.gov

Abiotic Degradation Pathways: Photochemical and Radical-Mediated Reactions

In addition to biodegradation, this compound can be transformed in the environment through abiotic processes, primarily driven by sunlight. Photolysis, the degradation of a compound by light, is a significant abiotic degradation pathway for many nitroaromatic compounds. nih.gov

UV irradiation of nitrodiphenyl ether herbicides has been shown to result in their degradation. nih.gov The specific photochemical reactions can be influenced by the surrounding medium. For instance, in the presence of organic solvents, radical species can be formed.

The absorption of UV light can lead to the homolytic cleavage of bonds within the this compound molecule. This can result in the formation of highly reactive radical intermediates. The ether linkage and the carbon-nitro bonds are potential sites for such cleavage. The subsequent reactions of these radicals with other molecules in the environment, such as water or other organic matter, will determine the final degradation products.

Characterization of Degradation Metabolites and Intermediates

The characterization of degradation metabolites and intermediates is essential for fully understanding the environmental fate of this compound and assessing the potential toxicity of its breakdown products.

Based on the general degradation pathways of nitrodiphenyl ethers, several potential metabolites of this compound can be predicted.

Table 1: Potential Biodegradation Metabolites of this compound

| Metabolite Name | Potential Formation Pathway |

| 2-Amino-6-nitrophenyl phenyl ether | Partial reduction of one nitro group |

| 2,6-Diaminophenyl phenyl ether | Complete reduction of both nitro groups |

| 2,6-Dinitrophenol | Cleavage of the ether bond |

| Phenol | Cleavage of the ether bond |

| Catechol | Further hydroxylation of phenol |

Note: This table is based on generalized degradation pathways of related compounds and not on direct experimental evidence for this compound.

Studies on the metabolism of the herbicide nitrofen (B51676) by Sphingomonas wittichii RW1 have identified phenolic and catecholic metabolites, suggesting that these are common intermediates in the degradation of nitrodiphenyl ethers. nih.govacs.org The reduction of the nitro group in 4-nitrodiphenyl ether has been shown to produce 4-nitrosodiphenyl ether and 4-hydroxylaminodiphenyl ether, with the hydroxylamino compound considered a potential ultimate mutagen. nih.gov

Table 2: Potential Abiotic Degradation Intermediates of this compound

| Intermediate Name | Potential Formation Pathway |

| 2,6-Dinitrophenoxy radical | Homolytic cleavage of the ether bond |

| Phenyl radical | Homolytic cleavage of the ether bond |

| 2,6-Dinitrophenol | Reaction of the 2,6-dinitrophenoxy radical |

| Phenol | Reaction of the phenyl radical |

Note: This table is based on general principles of photochemistry and degradation of related compounds.

Further research employing advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy is needed to definitively identify and quantify the degradation metabolites and intermediates of this compound under various environmental conditions. This knowledge will be critical for a comprehensive environmental risk assessment of this compound.

Mechanisms of Biological Interaction at the Molecular Level

Inhibition of Proton Translocation Across Biological Membranes

2,6-Dinitrophenyl phenyl ether, like other dinitrophenolic compounds, is believed to function as a protonophore. This action involves the transport of protons across lipid bilayers, down their electrochemical gradient. The process is cyclical and can be described in the following steps:

Protonation: In the acidic environment of the mitochondrial intermembrane space, the ether, or more accurately its potential hydrolyzed product, 2,6-dinitrophenol (B26339), can become protonated.

Membrane Translocation: The protonated form is lipophilic, allowing it to diffuse across the inner mitochondrial membrane into the more alkaline mitochondrial matrix.

Deprotonation: Upon entering the matrix, the higher pH causes the molecule to release its proton.

Return to the Intermembrane Space: The resulting anionic form is then able to return to the intermembrane space to repeat the cycle.

This shuttling of protons dissipates the proton motive force that is essential for ATP synthesis. While direct studies on this compound are limited, research on related compounds like 2,4-dinitrophenol (B41442) (DNP) has shown that this protonophoric activity is not solely dependent on passive diffusion through the lipid bilayer. Mitochondrial membrane proteins, such as the adenine (B156593) nucleotide translocase (ANT) and uncoupling proteins (UCPs), can significantly enhance the proton-carrying effect of DNP. mdpi.comnih.gov It is plausible that this compound interacts with these proteins in a similar fashion, augmenting its ability to inhibit net proton translocation by the electron transport chain.

Molecular Mechanisms of Oxidative Phosphorylation Uncoupling

The uncoupling of oxidative phosphorylation is a direct consequence of the dissipation of the proton gradient across the inner mitochondrial membrane. Under normal physiological conditions, the electron transport chain pumps protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical potential. This potential, or proton-motive force, drives the synthesis of ATP from ADP and inorganic phosphate (B84403) by the ATP synthase enzyme.

Uncouplers like dinitrophenols provide an alternative pathway for protons to re-enter the matrix, bypassing the ATP synthase. youtube.com This "short-circuiting" of the proton flow has several key molecular consequences:

Inhibition of ATP Synthesis: Without the flow of protons through ATP synthase, the primary mechanism for ATP production is halted.

Increased Electron Transport Chain Activity: The dissipation of the proton gradient removes the "back-pressure" on the electron transport chain. This leads to an increased rate of electron flow and consequently, an increase in oxygen consumption as the terminal electron acceptor.

Energy Dissipation as Heat: The energy stored in the electrochemical gradient that would have been used for ATP synthesis is instead released as heat.

The fundamental properties required for a compound to act as a weak acid uncoupler include an acid dissociable group, a bulky hydrophobic moiety, and a strong electron-withdrawing group to delocalize the negative charge of the anion, making it stable within the hydrophobic membrane interior. nih.gov this compound possesses these structural features.

Table 1: Comparison of Uncoupling Activity of Dinitrophenol Derivatives

| Compound | Relative Uncoupling Potency | Key Structural Features |

| 2,4-Dinitrophenol | High | Nitro groups at positions 2 and 4 |

| 2,6-Dinitrophenol | Lower than 2,4-DNP nih.gov | Nitro groups at positions 2 and 6 |

| 2,6-Dinitro-4-(octyloxy)phenol | Markedly more potent than 2,6-dinitrophenol nih.gov | Addition of a lipophilic octyloxy group |

This table is illustrative and based on data for related compounds to infer the structure-activity relationship.

Interaction with Biochemical Pathways (excluding human physiological effects or clinical outcomes)

The primary biochemical consequence of the uncoupling activity of this compound is a state of intracellular metabolic depletion due to the lack of efficient ATP production. nih.gov This can lead to the upregulation of pathways aimed at compensating for the energy deficit.

For example, studies on 2,4-dinitrophenol have shown that by uncoupling oxidative phosphorylation, it can induce an increase in the expression of type I collagen and vascular endothelial growth factor (VEGF) in fibroblasts. nih.gov This effect is consistent with a cellular response to metabolic stress. nih.gov

Furthermore, the increased rate of NADH oxidation in the mitochondria to fuel the now unrestrained electron transport chain can impact other metabolic pathways. For instance, it has been observed that 2,4-DNP can markedly increase the rate of ethanol (B145695) metabolism in rat liver slices, which is linked to the accelerated re-oxidation of NADH. nih.gov While these studies were not conducted with this compound, the shared mechanism of uncoupling suggests that it would likely have similar effects on interconnected metabolic pathways that are sensitive to the cellular energy state and redox balance.

It is important to note that the interaction with these pathways is a downstream effect of the primary molecular action of uncoupling oxidative phosphorylation and not a direct enzymatic inhibition or activation by the compound itself.

Q & A

Q. What is the standard synthesis protocol for 2,6-Dinitrophenyl phenyl ether, and how is the product characterized?

The synthesis typically involves nucleophilic aromatic substitution (SNAr). For analogous compounds like 2,4-dinitrophenyl phenyl ether, sodium-phenol is reacted with 1-chloro-2,4-dinitrobenzene in ether at room temperature (molar ratio 4:4:1). After stirring, the mixture is treated with dilute NaOH (30%), filtered, dissolved in ether, dried over anhydrous MgSO₄, and crystallized from methanol to yield pale yellow needles (78% yield, m.p. 144–145°C). Characterization includes melting point determination and spectroscopic methods (e.g., UV-Vis, IR) .

Q. How can researchers determine the purity and identity of this compound post-synthesis?

Purity is assessed via melting point analysis and chromatographic techniques (e.g., TLC, HPLC). Identity confirmation employs spectroscopic methods:

- UV-Vis : Absorbance maxima in polar solvents (e.g., DMSO, MeCN) indicate electronic transitions.

- IR : Stretching frequencies for nitro (-NO₂) and ether (-O-) groups.

- NMR : Aromatic proton signals and substitution patterns. Kinetic studies (e.g., pseudo-first-order plots of ln(A∞ - At) vs. time) may also validate reactivity .

Q. What are the common nucleophilic substitution reactions involving this compound, and how are their kinetics analyzed?

Reactions with nucleophiles like hydrazine proceed via SNAr mechanisms. In DMSO, hydrazine attacks the electrophilic aromatic carbon, displacing the leaving group (e.g., –OPh). Kinetic analysis involves:

- Pseudo-first-order conditions : Excess hydrazine ensures linear ln(A∞ - At) vs. time plots.

- Second-order rate constants (kA) : Determined from slopes of kobs vs. [hydrazine].

- Thermodynamic parameters : ΔH° and ΔS° calculated from Arrhenius plots .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the SNAr reactivity of this compound derivatives?

Electron-withdrawing groups (e.g., –NO₂) enhance reactivity by stabilizing the Meisenheimer intermediate. Steric hindrance from bulky substituents (e.g., –SO₂Ph) slows reactions by impeding nucleophilic attack. For example, 2,4-dinitrophenyl sulfones exhibit lower kobs than ethers due to steric and electronic differences. Reactivity trends correlate with leaving group ability (Cl > –OPh > –SPh > –SO₂Ph) .

Q. What role does this compound play in studying electron transport chain components like cytochrome complexes?

Analogous compounds like 2,4-dinitrophenyl ether of 2-iodo-4-nitrothymol (DNP-INT) inhibit plastoquinone binding in the cytochrome b₆f complex. By blocking electron transfer, researchers can probe the complex’s redox mechanisms and ligand interactions in photosynthetic systems .

Q. How do solvent polarity and hydrogen bonding affect the reaction mechanisms of this compound in nucleophilic substitutions?

Polar aprotic solvents (e.g., DMSO) enhance SNAr rates by stabilizing the transition state via solvation. Protic solvents (e.g., MeOH) slow reactions due to hydrogen bonding with nucleophiles. Intramolecular H-bonding in hydrazine further modulates reactivity, as seen in the solvent order: DMSO > MeCN > MeOH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.